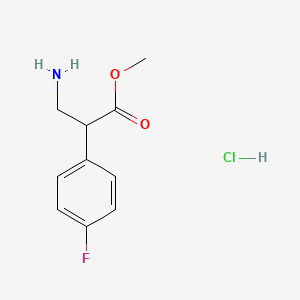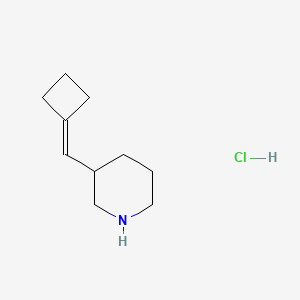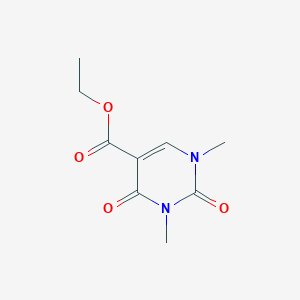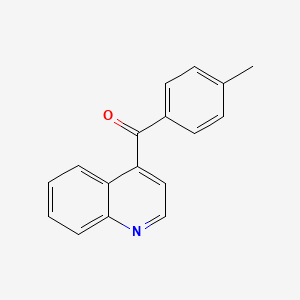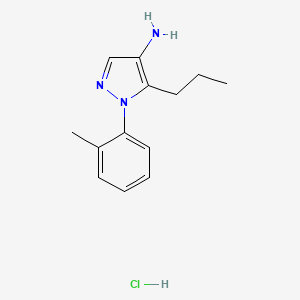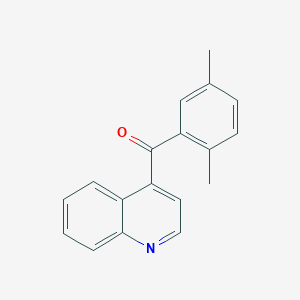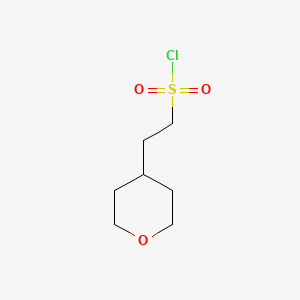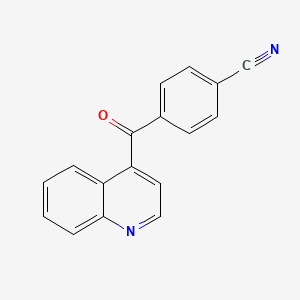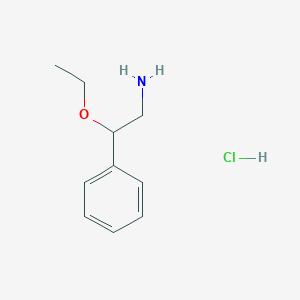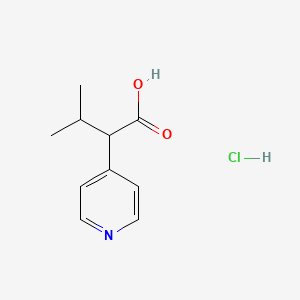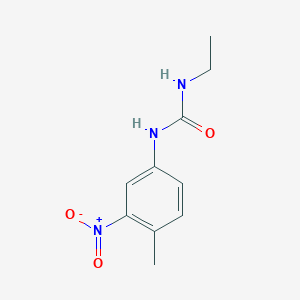
3-Ethyl-1-(4-methyl-3-nitrophenyl)urea
Übersicht
Beschreibung
3-Ethyl-1-(4-methyl-3-nitrophenyl)urea is a chemical compound with the molecular formula C10H13N3O3 . It has a molecular weight of 223.23 .
Synthesis Analysis
The synthesis of N-substituted ureas, such as 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea, can be achieved by the nucleophilic addition of amines to potassium isocyanate in water without the use of an organic co-solvent . This method has been found to be suitable for gram-scale synthesis of molecules with commercial applications .Molecular Structure Analysis
The molecular structure of 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea is characterized by the presence of an ethyl group and a 4-methyl-3-nitrophenyl group attached to a urea moiety . Further analysis of the molecular structure would require more specific data such as NMR or X-ray crystallography results .Physical And Chemical Properties Analysis
3-Ethyl-1-(4-methyl-3-nitrophenyl)urea is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available from the search results.Wissenschaftliche Forschungsanwendungen
Propellant Stabilizer Derivatives
A study developed a procedure for the N-ethylation and methylation of 1,3-diphenylureas, including derivatives with 4-nitrophenyl groups. These compounds, including 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea, are important as nitro derivatives of propellant stabilizers like ethyl and methyl centralite (Curtis, 1988).
Urea Pesticide Metabolites
The nitrosated derivatives of urea, including compounds similar to 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea, were studied for their chromosomal aberrations and sister-chromatid exchanges in cells. This research contributes to understanding the clastogenicity and SCE induction properties of such compounds (Thust et al., 1980).
Rheology and Gelation of Low Molecular Weight Salt Hydrogelators
1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, a related compound, forms hydrogels whose morphology and rheology are anion-dependent. This study highlights the potential of urea derivatives in tuning the physical properties of hydrogels (Lloyd & Steed, 2011).
Antitumor Activity of Nitrosoureas
The antitumor activity of certain nitrosoureas, including compounds similar to 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea, was explored. These findings contribute to the broader understanding of the potential therapeutic applications of nitrosoureas in cancer treatment (Kamiya et al., 1986).
Synthesis of Ureas from Carboxylic Acids
A method for synthesizing ureas, including 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea, from carboxylic acids via Lossen rearrangement was demonstrated. This process offers a mild and efficient approach to urea synthesis (Thalluri et al., 2014).
Urea-Fluoride Interaction Studies
Research on 1,3-bis(4-nitrophenyl)urea demonstrated its hydrogen bonding interaction with various anions. This study contributes to the understanding of the chemical properties and potential applications of urea derivatives in molecular interactions (Boiocchi et al., 2004).
Safety And Hazards
The safety information available indicates that 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea should be handled with care . It is recommended to keep the container tightly closed, protect it from moisture, and store it at room temperature . The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or comes into contact with skin .
Eigenschaften
IUPAC Name |
1-ethyl-3-(4-methyl-3-nitrophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-3-11-10(14)12-8-5-4-7(2)9(6-8)13(15)16/h4-6H,3H2,1-2H3,(H2,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYPZVPLAOCLPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=CC(=C(C=C1)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-1-(4-methyl-3-nitrophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



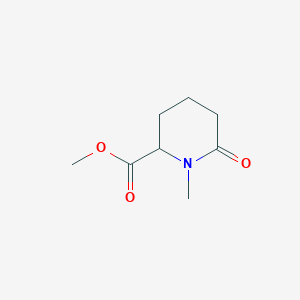


![2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride](/img/structure/B1433573.png)
